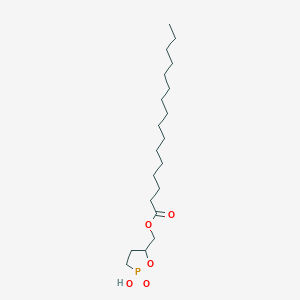

Palmitoyl 3-carbacyclic Phosphatidic Acid

Description

Propriétés

IUPAC Name |

(2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(21)24-18-19-16-17-26(22,23)25-19/h19H,2-18H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNWYINJKCNEPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1CCP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436485 | |

| Record name | AGN-PC-0N03WG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476310-22-2 | |

| Record name | AGN-PC-0N03WG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Palmitoyl 3-carbacyclic Phosphatidic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl 3-carbacyclic Phosphatidic Acid (3cPA), a synthetic analog of cyclic phosphatidic acid (cPA), has emerged as a significant molecule of interest in cancer research. Its primary mechanism of action revolves around the potent inhibition of autotaxin (ATX), the enzyme responsible for the synthesis of the signaling lipid lysophosphatidic acid (LPA). By downregulating LPA production, 3cPA effectively mitigates LPA-driven oncogenic processes, including cell migration, invasion, and metastasis. Furthermore, 3cPA exhibits inhibitory effects on the RhoA signaling pathway, a critical regulator of the actin cytoskeleton and cell motility. This technical guide provides a comprehensive overview of the molecular mechanisms of 3cPA, detailing its primary target, downstream signaling cascades, and its effects on cancer cell behavior. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action: Autotaxin Inhibition

The principal molecular target of this compound is the enzyme autotaxin (ATX), a lysophospholipase D that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[1][2][3] LPA is a potent bioactive signaling molecule that, through its G protein-coupled receptors (GPCRs), activates a multitude of cellular processes implicated in cancer progression, such as proliferation, survival, migration, and angiogenesis.

Quantitative Data: Autotaxin Inhibition

| Compound | Target | IC50 | Assay Type | Reference |

| Palmitoleoyl 3-carbacyclic Phosphatidic Acid (16:1) | Autotaxin | 620 nM | Fluorometric | [4][5] |

Downstream Signaling: Inhibition of the RhoA Pathway

Beyond its effects on the ATX-LPA axis, this compound directly impacts intracellular signaling pathways that govern cell motility and invasion. Specifically, 3cPA has been demonstrated to inhibit the activation of the small GTPase RhoA.[6] RhoA is a critical molecular switch that cycles between an active GTP-bound state and an inactive GDP-bound state. In its active form, RhoA initiates a signaling cascade that leads to the reorganization of the actin cytoskeleton, formation of stress fibers and focal adhesions, and ultimately, cell migration.

The inhibition of RhoA activation by 3cPA disrupts these processes. One of the key downstream effectors of RhoA is the Rho-associated coiled-coil containing protein kinase (ROCK). By inhibiting RhoA, 3cPA likely prevents the activation of ROCK and its subsequent phosphorylation of downstream targets. A notable consequence of RhoA inhibition by 3cPA is the suppression of autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine 397 (Tyr-397).[7] FAK is a non-receptor tyrosine kinase that plays a pivotal role in focal adhesion assembly and cell migration. Its autophosphorylation at Tyr-397 is a critical step in its activation and the recruitment of other signaling proteins. By preventing this event, 3cPA effectively dismantles a key hub for migratory signaling.

Signaling Pathway Diagram: 3cPA-mediated Inhibition of RhoA Signaling

Caption: 3cPA inhibits autotaxin and RhoA activation.

Functional Consequences: Inhibition of Cancer Cell Migration and Metastasis

The dual inhibitory action of this compound on both the ATX-LPA axis and the RhoA signaling pathway culminates in a potent anti-migratory and anti-metastatic effect on cancer cells.

In vitro studies have demonstrated that 3cPA significantly inhibits the transcellular migration of cancer cells. For instance, at a concentration of 25 µM, it inhibits the migration of MM1 cells across mesothelial cell monolayers in response to fetal bovine serum by 81.9% and in response to LPA by 98.9%.[1][2] This effect is achieved without impacting cell proliferation, highlighting its specific action on cell motility.

The in vivo efficacy of 3cPA has been validated in preclinical cancer models. In a B16-F0 xenograft mouse model of experimental lung metastasis, administration of 3cPA effectively inhibited the formation of tumor nodules in the lungs, demonstrating its potential as an anti-metastatic agent.[6]

Quantitative Data: Effects on Cell Migration

| Cell Line | Treatment | Concentration | % Inhibition of Migration | Reference |

| MM1 | 3cPA (in response to fetal bovine serum) | 25 µM | 81.9% | [1][2] |

| MM1 | 3cPA (in response to LPA) | 25 µM | 98.9% | [1][2] |

Experimental Protocols

Autotaxin Inhibition Assay

This protocol is based on the use of a fluorogenic autotaxin substrate, FS-3, which fluoresces upon cleavage by ATX.

Workflow Diagram: Autotaxin Inhibition Assay

Caption: Workflow for determining autotaxin inhibition.

Methodology:

-

Reagent Preparation:

-

Reconstitute recombinant human autotaxin in assay buffer to the desired concentration.

-

Prepare a stock solution of the fluorogenic substrate FS-3 in an appropriate solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare a control with vehicle (e.g., DMSO) instead of the inhibitor.

-

-

Assay Procedure:

-

In a 96-well black plate, add a defined amount of recombinant autotaxin to each well.

-

Add the various concentrations of 3cPA or vehicle control to the respective wells.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the FS-3 substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~530 nm) kinetically over a period of time (e.g., 30-60 minutes).

-

Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor and the control.

-

Calculate the percentage of inhibition for each concentration of 3cPA relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

RhoA Activation Assay (Pull-down Assay)

This protocol is designed to measure the levels of active, GTP-bound RhoA in cell lysates.

Workflow Diagram: RhoA Activation Assay

Caption: Workflow for measuring RhoA activation.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells of interest to an appropriate confluency.

-

Treat the cells with this compound for the desired time and concentration. A positive control with an LPA stimulus and a negative control with vehicle should be included.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice using a specific Rho activation assay lysis buffer.

-

Clarify the lysates by centrifugation at 4°C.

-

Determine the protein concentration of the supernatants.

-

-

Pull-down of Active RhoA:

-

Normalize the protein concentration of all samples.

-

To each lysate, add Rhotekin-RBD (Rho-binding domain of Rhotekin) conjugated to agarose beads. Rhotekin-RBD specifically binds to the GTP-bound (active) form of RhoA.

-

Incubate the lysates with the beads at 4°C with gentle rotation for a specified time (e.g., 1 hour).

-

-

Washing and Elution:

-

Pellet the agarose beads by centrifugation and discard the supernatant.

-

Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

-

After the final wash, resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for RhoA.

-

Incubate with a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To normalize for the total amount of RhoA in each sample, a fraction of the initial cell lysate (before the pull-down) should also be run on the same gel and probed for total RhoA.

-

-

Data Analysis:

-

Quantify the band intensities of the pulled-down active RhoA and the total RhoA using densitometry software.

-

The level of RhoA activation is expressed as the ratio of active RhoA to total RhoA.

-

Transwell Cell Migration and Invasion Assay

This assay is used to quantify the migratory and invasive potential of cancer cells in vitro.

Workflow Diagram: Transwell Migration/Invasion Assay

Caption: Workflow for Transwell migration and invasion assays.

Methodology:

-

Preparation of Transwell Inserts:

-

For migration assays, use Transwell inserts with a porous polycarbonate membrane (typically 8 µm pore size).

-

For invasion assays, coat the upper surface of the inserts with a layer of Matrigel or another basement membrane extract to mimic the extracellular matrix. Allow the Matrigel to solidify.

-

-

Cell Seeding:

-

Harvest the cancer cells and resuspend them in a serum-free medium.

-

Pre-treat the cells with different concentrations of this compound or vehicle control.

-

Seed the treated cells into the upper chamber of the Transwell inserts.

-

-

Assay Setup:

-

Place the Transwell inserts into the wells of a 24-well plate containing a medium with a chemoattractant (e.g., LPA or fetal bovine serum) in the lower chamber. The upper chamber should contain a serum-free medium.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period that allows for cell migration/invasion (typically 12-48 hours, depending on the cell type).

-

-

Fixation and Staining:

-

After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane using a cotton swab.

-

Fix the cells that have migrated to the lower surface of the membrane with methanol or another suitable fixative.

-

Stain the fixed cells with a stain such as crystal violet or DAPI.

-

-

Quantification:

-

Carefully wash the inserts to remove excess stain and allow them to air dry.

-

Visualize the stained cells under a microscope and capture images from several random fields for each insert.

-

Count the number of migrated/invaded cells per field. The results are typically expressed as the average number of cells per field or as a percentage of the control.

-

Conclusion

This compound exerts its anti-cancer effects through a multi-pronged mechanism of action. Its primary role as a potent inhibitor of autotaxin effectively curtails the production of the pro-tumorigenic signaling lipid LPA. This, coupled with its ability to inhibit the RhoA signaling pathway, leads to a significant reduction in cancer cell migration and invasion. These well-defined molecular actions, supported by robust in vitro and in vivo data, position 3cPA as a promising candidate for the development of novel anti-metastatic therapies. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of 3cPA and other related compounds.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 美国GlpBio - this compound | Cas# 476310-22-2 [glpbio.cn]

- 3. Oleoyl 3-carbacyclic Phosphatidic Acid - Echelon Biosciences [echelon-inc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ebiohippo.com [ebiohippo.com]

- 6. Quantitative Analysis of Collective Migration by Single-Cell Tracking Aimed at Understanding Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclic phosphatidic acid inhibits RhoA-mediated autophosphorylation of FAK at Tyr-397 and subsequent tumor-cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Palmitoyl 3-carbacyclic Phosphatidic Acid: Sourcing and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Palmitoyl 3-carbacyclic Phosphatidic Acid (3-ccPA), a valuable tool for research in cell signaling, cancer biology, and drug development. This guide covers reliable suppliers, purchasing information, and detailed experimental protocols for its application in cell migration and enzyme inhibition assays.

Sourcing and Procurement of this compound

This compound is a specialized lipid analog. Several reputable suppliers offer this compound for research purposes. The following table summarizes key purchasing information from prominent vendors.

| Supplier | Catalog Number | Purity | Formulation | Storage |

| Cayman Chemical | 10010293 | ≥95% | A crystalline solid | -20°C |

| MedChemExpress | HY-139061 | >98% | A crystalline solid | -20°C (powder), -80°C (in solvent, 6 months) |

| GlpBio | GC16735 | >98% | A crystalline solid | -20°C |

Overview of Biological Activity

This compound is a stable analog of cyclic phosphatidic acid (cPA). Unlike its endogenous counterpart, lysophosphatidic acid (LPA), which promotes cell proliferation, migration, and survival, 3-ccPA exhibits antagonistic properties. It is a known inhibitor of autotaxin (ATX), the primary enzyme responsible for LPA production in the extracellular space.[1][2] By inhibiting ATX, 3-ccPA effectively reduces the levels of LPA, thereby attenuating its downstream signaling effects. Notably, at concentrations effective for inhibiting cell migration, it does not typically affect cell proliferation.[3]

One of the key downstream effects of LPA signaling is the activation of the small GTPase RhoA, which plays a crucial role in cytoskeleton rearrangement and cell motility. This compound has been shown to inhibit LPA-induced RhoA activation, providing a mechanism for its anti-migratory and anti-metastatic effects.[4][5]

Experimental Protocols

This section provides detailed methodologies for two key experimental applications of this compound: the inhibition of cancer cell migration and the inhibition of autotaxin activity.

Transcellular Tumor Cell Migration Assay

This protocol is adapted from the methods described by Uchiyama et al. (2007) and is designed to assess the inhibitory effect of this compound on the migration of tumor cells across a mesothelial cell monolayer.[3][4]

Materials:

-

MM1 rat ascites hepatoma cells (or other highly invasive cancer cell line)

-

Rat mesothelial cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

LPA (Lysophosphatidic acid)

-

This compound

-

Transwell inserts (8 µm pore size)

-

Calcein-AM

Procedure:

-

Preparation of Mesothelial Cell Monolayer:

-

Culture rat mesothelial cells in DMEM supplemented with 10% FBS.

-

Seed the mesothelial cells onto the upper surface of Transwell inserts and culture until a confluent monolayer is formed.

-

-

Cell Labeling and Treatment:

-

Label MM1 cells with Calcein-AM according to the manufacturer's instructions.

-

Resuspend the labeled MM1 cells in serum-free DMEM.

-

Pre-incubate the labeled MM1 cells with desired concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

-

Migration Assay:

-

Add DMEM containing 10% FBS or a specific concentration of LPA to the lower chamber of the Transwell plates to act as a chemoattractant.

-

Add the pre-treated MM1 cells to the upper chamber containing the mesothelial cell monolayer.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 18-24 hours.

-

-

Quantification of Migration:

-

After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several random fields under a fluorescence microscope.

-

Calculate the percentage of inhibition relative to the vehicle-treated control.

-

Autotaxin (ATX) Inhibition Assay

This colorimetric assay protocol is based on the principle of measuring the choline released from the ATX-catalyzed hydrolysis of lysophosphatidylcholine (LPC). The protocol is adapted from methodologies found in commercially available kits and research articles.[6][7]

Materials:

-

Recombinant human Autotaxin (ATX)

-

Lysophosphatidylcholine (LPC)

-

This compound

-

Choline oxidase

-

Horseradish peroxidase (HRP)

-

TOOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine)

-

4-AAP (4-aminoantipyrine)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare working solutions of ATX, LPC, and the test compound in assay buffer.

-

Prepare a colorimetric detection reagent containing choline oxidase, HRP, TOOS, and 4-AAP in a suitable buffer.

-

-

Enzyme Inhibition Reaction:

-

To the wells of a 96-well plate, add the assay buffer.

-

Add the desired concentrations of this compound or a known ATX inhibitor (positive control) or vehicle (negative control).

-

Add the ATX enzyme to each well and incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the LPC substrate to each well.

-

Incubate the plate at 37°C for a specific period (e.g., 30-60 minutes).

-

-

Colorimetric Detection:

-

Stop the enzymatic reaction by adding the colorimetric detection reagent to each well.

-

Incubate the plate at 37°C for 15-30 minutes to allow for color development.

-

Measure the absorbance at 555 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of ATX inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value of the compound.

-

Signaling Pathways

This compound exerts its biological effects by interfering with the lysophosphatidic acid (LPA) signaling pathway. The following diagram illustrates the canonical LPA signaling cascade leading to cell migration and the inhibitory points of 3-ccPA.

This guide provides a foundational resource for researchers interested in utilizing this compound. For further details and specific applications, consulting the primary literature is recommended.

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of transcellular tumor cell migration and metastasis by novel carba-derivatives of cyclic phosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of transcellular tumor cell migration and metastasis by novel carba-derivatives of cyclic phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Autotaxin Activity in Chronic Subdural Hematoma: A Prospective Clinical Study [mdpi.com]

In-Depth Technical Guide: Safety and Handling of Palmitoyl 3-carbacyclic Phosphatidic Acid in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for Palmitoyl 3-carbacyclic Phosphatidic Acid (ccPA) in a laboratory setting. The information is intended to ensure the safe and effective use of this compound in research and development.

Compound Identification and Properties

This compound, also known as 3-ccPA 16:0, is a synthetic analog of cyclic phosphatidic acid (cPA).[1][2] The carbacyclic modification, where the sn-3 oxygen is replaced with a carbon, confers stability against ring-opening, making it a useful tool for studying lipid signaling pathways.[3] It is a potent inhibitor of autotaxin, an enzyme implicated in cancer progression.[1][2][3]

Chemical and Physical Properties

| Property | Value | Reference |

| Synonyms | (2-hydroxy-2-oxido-1,2-oxaphospholan-5-yl)methyl ester-hexadecanoic acid, 3-ccPA 16:0 | [2][4] |

| CAS Number | 476310-22-2 | [2][4] |

| Molecular Formula | C₂₀H₃₉O₅P | [2] |

| Formula Weight | 390.5 g/mol | [2] |

| Appearance | Crystalline solid | [2] |

| Purity | ≥95% | [2] |

| Solubility | PBS (pH 7.2): 0.5 mg/ml | [2] |

| Storage Temperature | -20°C | [2] |

| Stability | ≥ 4 years (at -20°C) | [2] |

Safety and Hazard Information

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[4] However, it is essential to follow standard laboratory safety practices.

Hazard Ratings:

| Rating System | Health | Fire | Reactivity |

| NFPA | 0 | 0 | 0 |

| HMIS | 0 | 0 | 0 |

These ratings indicate a minimal hazard.[4]

Handling Precautions:

-

General Hygiene: The usual precautionary measures for handling chemicals should be followed.[4]

-

Personal Protective Equipment (PPE):

-

Eye Protection: While not explicitly required, the use of safety glasses is recommended as a standard laboratory practice.[4]

-

Hand Protection: Impermeable and resistant gloves should be worn.[4] Due to a lack of specific testing, no particular glove material is recommended; therefore, it is advisable to consult with your institution's safety officer for appropriate glove selection.

-

Respiratory Protection: Not required under normal handling conditions.[4]

-

-

First Aid Measures:

-

General: No special measures are required.[4]

-

Inhalation: Move the person to fresh air and consult a doctor if complaints arise.[4]

-

Skin Contact: The product is generally not irritating to the skin.[4]

-

Eye Contact: Rinse the opened eye for several minutes under running water.[4]

-

Ingestion: If symptoms persist, consult a doctor.[4]

-

Spill and Disposal:

-

Spill Containment: In case of a spill, pick up the material mechanically.[4]

-

Environmental Precautions: Do not allow the substance to enter sewers or surface/ground water.[4]

-

Disposal: Dispose of the compound in accordance with local, state, and federal regulations.

Experimental Protocols and Handling

While specific, detailed experimental protocols are not available in the provided search results, the following general guidelines can be inferred for the preparation and use of ccPA in a laboratory setting.

Workflow for ccPA Solution Preparation

Caption: Workflow for preparing a stock solution of this compound.

Experimental Considerations:

-

Inhibition of Cell Migration: Palmitoyl 3-ccPA has been shown to inhibit the transcellular migration of MM1 cells at a concentration of 25 μM.[2]

-

Autotaxin Inhibition: It is a significant inhibitor of autotaxin.[2]

-

In Vivo Studies: When delivered intraperitoneally, 3-ccPA 16:1 has been shown to reduce lung metastases in mice.[1]

Signaling Pathway

This compound primarily functions by inhibiting autotaxin, which is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. LPA is a bioactive lipid that signals through G protein-coupled receptors (GPCRs) to elicit a variety of cellular responses, including cell proliferation, migration, and survival. By inhibiting autotaxin, ccPA effectively reduces the production of LPA, thereby attenuating its downstream effects.

Caption: Inhibition of the Autotaxin-LPA signaling axis by this compound.

Conclusion

This compound is a stable and effective research tool for studying the autotaxin-LPA signaling pathway. Based on the available safety data, it is not considered a hazardous material and does not require extraordinary handling procedures beyond standard laboratory practices. Adherence to the guidelines outlined in this document will help ensure its safe and effective use in a research environment. Researchers should always consult the most recent Safety Data Sheet from the supplier and their institution's safety guidelines before handling any chemical.

References

Methodological & Application

Protocol for the Dissolution and Application of Palmitoyl 3-carbacyclic Phosphatidic Acid (P-cPA) in Cell Migration Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyl 3-carbacyclic Phosphatidic Acid (P-cPA), also known as 3-ccPA 16:0, is a synthetic analog of cyclic phosphatidic acid (cPA). It is a potent and selective inhibitor of autotaxin (ATX), an enzyme that produces the signaling lipid lysophosphatidic acid (LPA). LPA is a well-established promoter of cancer cell proliferation, survival, and migration. By inhibiting autotaxin, P-cPA effectively blocks the production of LPA, leading to a reduction in cancer cell motility and invasion. These characteristics make P-cPA a valuable tool for research in oncology and drug development, particularly for studying signaling pathways involved in cancer metastasis.

This document provides detailed protocols for the proper dissolution of P-cPA and its application in a common in vitro cell migration assay.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound.

| Parameter | Value | Reference |

| Molecular Weight | 390.5 g/mol | [1](--INVALID-LINK--) |

| Formulation | Crystalline solid | [1](--INVALID-LINK--) |

| Purity | ≥95% | [1](--INVALID-LINK--) |

| Solubility in PBS (pH 7.2) | 0.5 mg/mL | [1](--INVALID-LINK--) |

| Effective Concentration Range in Cell Culture | 0.1 - 25 µM | [1](--INVALID-LINK--) |

| Storage Temperature | -20°C | [1](--INVALID-LINK--) |

Experimental Protocols

I. Protocol for Dissolving this compound

Due to its lipophilic nature, P-cPA requires a specific procedure for dissolution to ensure its bioavailability in aqueous cell culture media. The following three-step protocol is recommended for preparing a stock solution and working solutions.

Materials:

-

This compound (crystalline solid)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Serum-free cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile microcentrifuge tubes

-

Water bath

-

Vortex mixer

Procedure:

-

Preparation of 10 mM Stock Solution in DMSO:

-

Allow the vial of P-cPA to equilibrate to room temperature before opening.

-

Aseptically weigh the desired amount of P-cPA and transfer it to a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a 10 mM stock solution.

-

Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, briefly warm the solution in a 37°C water bath to aid dissolution.

-

Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

-

Preparation of Intermediate Solution with FBS:

-

Pre-warm an aliquot of heat-inactivated FBS to 37°C.

-

In a sterile tube, dilute the 10 mM P-cPA stock solution 1:10 with the pre-warmed FBS to obtain a 1 mM intermediate solution. For example, add 10 µL of the 10 mM stock to 90 µL of pre-warmed FBS.

-

Gently vortex the solution to ensure homogeneity. The serum proteins will help to keep the lipophilic P-cPA in suspension.

-

-

Preparation of Final Working Solution in Cell Culture Medium:

-

Pre-warm the desired serum-free cell culture medium to 37°C.

-

Further dilute the 1 mM intermediate solution into the pre-warmed cell culture medium to achieve the desired final working concentration (e.g., 0.1 - 25 µM). For example, to prepare a 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium.

-

Gently mix the final working solution before adding it to the cells. The final concentration of DMSO should be kept below 0.5% to minimize solvent toxicity to the cells.

-

II. Protocol for Transwell Cell Migration Assay

This protocol describes a common method to assess the inhibitory effect of P-cPA on cancer cell migration in vitro.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Serum-free growth medium

-

P-cPA working solutions (prepared as described above)

-

Chemoattractant (e.g., 10% FBS)

-

Transwell inserts (e.g., 8 µm pore size for a 24-well plate)

-

24-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

-

Cotton swabs

-

Inverted microscope

Procedure:

-

Cell Preparation and Starvation:

-

Culture cancer cells in their complete growth medium until they reach 70-80% confluency.

-

The day before the assay, aspirate the complete medium, wash the cells with PBS, and replace it with serum-free medium.

-

Incubate the cells in serum-free medium for 12-24 hours. This step is crucial to reduce basal migration rates and increase the response to chemoattractants.

-

-

Assay Setup:

-

In the lower chambers of a 24-well plate, add the chemoattractant. A common chemoattractant is the complete growth medium containing 10% FBS.

-

Carefully place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.

-

Harvest the serum-starved cells using trypsin and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

In separate tubes, pre-incubate the cell suspension with different concentrations of P-cPA working solutions (e.g., 1 µM, 5 µM, 10 µM, 25 µM) and a vehicle control (containing the same final concentration of DMSO) for 30 minutes at 37°C.

-

Add 100 µL of the pre-incubated cell suspension to the upper chamber of each Transwell insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period suitable for the cell line's migration rate (typically 6-24 hours).

-

-

Fixation and Staining:

-

After the incubation period, carefully remove the Transwell inserts from the wells.

-

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 20 minutes at room temperature.

-

Wash the inserts with PBS.

-

Stain the migrated cells by immersing the inserts in the staining solution for 15-20 minutes.

-

Gently wash the inserts with water to remove excess stain and allow them to air dry.

-

-

Quantification:

-

Using an inverted microscope, count the number of stained cells on the lower surface of the membrane in several random fields of view (e.g., 5 fields per insert).

-

Calculate the average number of migrated cells per field for each condition.

-

Compare the number of migrated cells in the P-cPA-treated groups to the vehicle control to determine the inhibitory effect.

-

Visualizations

Caption: Signaling pathway of P-cPA-mediated inhibition of cell migration.

Caption: Experimental workflow for the Transwell cell migration assay.

References

Application Notes and Protocols for Palmitoyl 3-carbacyclic Phosphatidic Acid (Pal-cPA) Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyl 3-carbacyclic Phosphatidic Acid (Pal-cPA), a synthetic analog of lysophosphatidic acid (LPA), has emerged as a significant tool in cancer research. Unlike LPA, which typically promotes cell proliferation and migration, Pal-cPA exhibits inhibitory effects on cancer cell migration and metastasis.[1] Its unique mechanism of action, which involves the inhibition of the RhoA signaling pathway and the enzyme autotaxin, makes it a valuable compound for studying cancer biology and for the development of novel anti-metastatic therapies.[1][2] These application notes provide detailed experimental protocols for investigating the biological effects of Pal-cPA.

Biological Activity of this compound

Pal-cPA is a palmitoylated carba-analog of cyclic phosphatidic acid.[1] Its primary functions that are relevant to cancer research include:

-

Inhibition of Cell Migration: Pal-cPA effectively inhibits the migration of various cancer cells, including melanoma and fibrosarcoma.[1][3]

-

Inhibition of RhoA Activation: It has been demonstrated that Pal-cPA can inhibit the activation of RhoA, a key regulator of the actin cytoskeleton and cell motility.[1][3]

-

Autotaxin Inhibition: Pal-cPA and its analogs are known to be inhibitors of autotaxin (ATX), an enzyme that produces LPA in the extracellular environment.[2][4] By inhibiting ATX, Pal-cPA reduces the levels of pro-migratory LPA.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of Pal-cPA and a closely related analog.

| Compound | Assay | Cell Line | Stimulus | Concentration | Inhibition | Reference |

| Palmitoyl 3-cPA | Transcellular Migration | MM1 (rat ascites hepatoma) | Fetal Bovine Serum | 25 µM | 81.9% | [2] |

| Palmitoyl 3-cPA | Transcellular Migration | MM1 (rat ascites hepatoma) | LPA | 25 µM | 98.9% | [2] |

| Palmitoleoyl 3-cPA | Transcellular Migration | MM1 (rat ascites hepatoma) | Fetal Bovine Serum | 25 µM | 86.9% | [4] |

| Palmitoleoyl 3-cPA | Transcellular Migration | MM1 (rat ascites hepatoma) | LPA | 25 µM | 99.9% | [4] |

| Compound | Assay | IC₅₀ | Reference |

| Palmitoleoyl 3-cPA | Autotaxin Inhibition | 620 nM | [4][5] |

Signaling Pathways

The signaling pathways affected by Pal-cPA are crucial to its anti-migratory and anti-metastatic effects. The primary mechanism involves the inhibition of the autotaxin-LPA-LPAR axis and the downstream RhoA signaling cascade.

Experimental Protocols

Detailed methodologies for key experiments to study the effects of Pal-cPA are provided below.

Cell Migration Assay (Boyden Chamber/Transwell)

This protocol is designed to quantify the effect of Pal-cPA on the chemotactic migration of cancer cells.

Materials:

-

24-well Transwell inserts (8 µm pore size)

-

Cancer cell line (e.g., B16-F10 melanoma, MM1 hepatoma)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

Serum-free cell culture medium

-

This compound (Pal-cPA)

-

Chemoattractant (e.g., LPA or 10% FBS)

-

Calcein-AM or Crystal Violet for cell staining

-

Plate reader for fluorescence detection or microscope for imaging

Protocol:

-

Cell Preparation:

-

Culture cancer cells to 70-80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours prior to the assay.

-

Harvest the cells using trypsin and resuspend them in serum-free medium at a concentration of 0.5-1.0 x 10⁶ cells/mL.

-

-

Assay Setup:

-

In the lower chamber of the 24-well plate, add 600 µL of medium containing the chemoattractant (e.g., 10% FBS or a specific concentration of LPA).

-

In the upper chamber (Transwell insert), add 100 µL of the cell suspension.

-

Add Pal-cPA at various concentrations to the upper chamber with the cells. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 4-24 hours, depending on the cell type's migratory capacity.

-

-

Quantification of Migration:

-

After incubation, carefully remove the Transwell inserts.

-

Remove the non-migrated cells from the upper side of the membrane with a cotton swab.

-

Fix the migrated cells on the lower side of the membrane with 4% paraformaldehyde for 10 minutes.

-

Stain the cells with 0.5% Crystal Violet for 20 minutes.

-

Wash the inserts with water and allow them to dry.

-

Elute the Crystal Violet with 10% acetic acid and measure the absorbance at 570 nm, or count the stained cells in several fields of view under a microscope.

-

Alternatively, for fluorescence-based quantification, stain the migrated cells with Calcein-AM and measure the fluorescence using a plate reader.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Cyclic phosphatidic acid inhibits RhoA-mediated autophosphorylation of FAK at Tyr-397 and subsequent tumor-cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. ebiohippo.com [ebiohippo.com]

Application Notes and Protocols for In vivo Administration of Palmitoyl 3-carbacyclic Phosphatidic Acid in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palmitoyl 3-carbacyclic Phosphatidic Acid (3-ccPA 16:0) is a synthetic analog of cyclic phosphatidic acid (cPA) that has demonstrated significant potential as an anti-metastatic agent. Unlike its endogenous counterpart, lysophosphatidic acid (LPA), which can promote tumor cell invasion, 3-ccPA acts as a potent inhibitor of autotaxin (ATX).[1] By inhibiting ATX, 3-ccPA effectively reduces the production of LPA, thereby suppressing downstream signaling pathways, such as RhoA activation, that are critical for cancer cell migration and invasion.[1] This document provides detailed protocols for the in vivo administration of this compound in a murine melanoma metastasis model, along with an overview of its mechanism of action.

Data Presentation

The following table summarizes quantitative data from representative studies on the inhibitory effects of carba-derivatives of cPA.

| Compound | Concentration | In vitro Effect | In vivo Model | In vivo Effect | Reference |

| This compound (3-ccPA 16:0) | 25 µM | Potent inhibition of MM1 cancer cell transcellular migration | B16 Melanoma Pulmonary Metastasis | Potent inhibition of lung metastasis | Uchiyama A, et al. (2007) |

| Racemic 3-ccPA | Not specified | Inhibition of autotaxin | B16-F10 Melanoma Lung Metastasis | Blocked lung metastasis | Gupte R, et al. (2010) |

| S-3-ccPA | Not specified | Inhibition of autotaxin | B16-F10 Melanoma Lung Metastasis | Blocked lung metastasis | Gupte R, et al. (2010) |

| R-3-ccPA | Not specified | Inhibition of autotaxin | B16-F10 Melanoma Lung Metastasis | Blocked lung metastasis | Gupte R, et al. (2010) |

Signaling Pathway

This compound exerts its anti-metastatic effects primarily through the inhibition of the Autotaxin-LPA signaling axis.

Experimental Protocols

Protocol 1: B16-F10 Melanoma Pulmonary Metastasis Model

This protocol describes the experimental procedure for evaluating the anti-metastatic potential of this compound in a well-established murine model of lung metastasis.

Materials:

-

This compound (3-ccPA 16:0)

-

B16-F10 murine melanoma cell line

-

C57BL/6 mice (female, 6-8 weeks old)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Vehicle for 3-ccPA (e.g., PBS containing 0.1% BSA)

-

Syringes and needles (27-gauge)

-

Cell culture flasks, plates, and other consumables

-

Hemocytometer or automated cell counter

-

Laminar flow hood

-

CO2 incubator (37°C, 5% CO2)

-

Centrifuge

Procedure:

-

Cell Culture:

-

Culture B16-F10 melanoma cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a 37°C incubator with 5% CO2.

-

Passage cells upon reaching 80-90% confluency. For injection, use cells from a consistent passage number to ensure uniformity.

-

-

Preparation of 3-ccPA Solution:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

On the day of injection, dilute the stock solution to the desired final concentration using a sterile vehicle (e.g., PBS with 0.1% BSA). The final concentration of the organic solvent should be minimal and non-toxic to the animals.

-

-

Animal Acclimatization:

-

Acclimatize C57BL/6 mice to the animal facility for at least one week prior to the experiment.

-

Provide ad libitum access to food and water.

-

-

Tumor Cell Inoculation:

-

Harvest B16-F10 cells by trypsinization and wash twice with sterile PBS.

-

Resuspend the cells in sterile PBS at a concentration of 2 x 10^6 cells/mL.

-

Inject 100 µL of the cell suspension (2 x 10^5 cells) into the lateral tail vein of each mouse using a 27-gauge needle.

-

-

Administration of 3-ccPA:

-

The administration route, dosage, and schedule should be optimized based on preliminary studies. A representative, though not explicitly detailed in the search results, protocol could be:

-

Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection.

-

Dosage: A range of doses should be tested. Based on related compounds, a starting point could be in the range of 1-10 mg/kg body weight.

-

Treatment Schedule: Administer the first dose of 3-ccPA shortly after tumor cell inoculation (e.g., within 1 hour). Continue with daily or every-other-day injections for a predefined period (e.g., 14-21 days).

-

-

Divide the mice into at least two groups: a control group receiving the vehicle only and a treatment group receiving the 3-ccPA solution.

-

-

Monitoring and Endpoint:

-

Monitor the health and body weight of the mice regularly throughout the experiment.

-

After a predetermined period (e.g., 21 days), euthanize the mice.

-

Excise the lungs and fix them in Bouin's solution or 10% neutral buffered formalin.

-

Count the number of metastatic nodules on the lung surface.

-

For more detailed analysis, the lungs can be embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for histological examination.

-

Experimental Workflow

References

Application Notes and Protocols: Palmitoyl 3-carbacyclic Phosphatidic Acid for Inhibiting RhoA Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyl 3-carbacyclic Phosphatidic Acid (Pal-cPA) is a synthetic analog of lysophosphatidic acid (LPA). Unlike LPA, which is a potent activator of the small GTPase RhoA, Pal-cPA acts as an inhibitor of RhoA activation.[1][2] RhoA is a critical signaling node that regulates a multitude of cellular processes, including cytoskeleton dynamics, cell migration, and proliferation. Dysregulation of the RhoA signaling pathway is implicated in various diseases, notably cancer metastasis. These application notes provide a comprehensive overview of Pal-cPA, its mechanism of action in inhibiting RhoA, and detailed protocols for studying its effects.

Mechanism of Action

Pal-cPA is a structural analogue of LPA and is thought to exert its inhibitory effects on RhoA activation by antagonizing LPA receptors.[2][3] LPA binding to its G protein-coupled receptors (GPCRs) typically leads to the activation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn catalyze the exchange of GDP for GTP on RhoA, leading to its activation.[4][5] Activated, GTP-bound RhoA then interacts with downstream effectors, such as Rho-associated coiled-coil containing protein kinase (ROCK), to elicit cellular responses.[6] Pal-cPA has been shown to completely inhibit LPA-induced RhoA activation in various cancer cell lines.[2] This inhibition of RhoA activation is a key mechanism behind Pal-cPA's ability to impede cancer cell migration and metastasis.[1][2][3]

Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cyclic phosphatidic acid inhibits RhoA-mediated autophosphorylation of FAK at Tyr-397 and subsequent tumor-cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of RhoA by Lysophosphatidic Acid and Gα12/13 Subunits in Neuronal Cells: Induction of Neurite Retraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysophospholipid receptor activation of RhoA and lipid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The lysophosphatidic acid-regulated signal transduction network in ovarian cancer cells and its role in actomyosin dynamics, cell migration and entosis [thno.org]

Troubleshooting & Optimization

Technical Support Center: Palmitoyl 3-carbacyclic Phosphatidic Acid (cPA)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palmitoyl 3-carbacyclic Phosphatidic Acid (cPA).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound (cPA) is not dissolving in aqueous buffer. What should I do?

A1: this compound, being a lipid, has limited solubility in aqueous solutions. Direct dissolution in buffers like PBS can be challenging, especially at higher concentrations. The reported solubility in PBS (pH 7.2) is approximately 0.5 mg/mL. For concentrations above this, or if you are observing precipitation, it is recommended to first dissolve the cPA in an organic solvent.

Q2: Which organic solvents are recommended for dissolving cPA?

A2: For creating a stock solution, it is advisable to first dissolve cPA in an organic solvent. Recommended solvents include:

-

Ethanol

-

Dimethyl sulfoxide (DMSO)

-

Dimethylformamide (DMF)

Q3: What is the recommended procedure for preparing a cPA stock solution?

A3: To prepare a stock solution of cPA, follow this general protocol:

-

Allow the vial of cPA, which is a crystalline solid, to equilibrate to room temperature before opening.

-

Add a small volume of your chosen organic solvent (e.g., ethanol or DMSO) to the vial.

-

To aid dissolution, you can gently warm the solution (to no more than 37°C), vortex, or sonicate the mixture until the solid is completely dissolved.

-

Once dissolved, this stock solution can be diluted into your aqueous experimental buffer.

It is crucial to add the organic stock solution to the aqueous buffer slowly while vortexing to prevent precipitation. The final concentration of the organic solvent in your cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cellular toxicity.

Q4: I'm still seeing precipitation when I dilute my cPA stock solution into my cell culture medium. How can I improve its solubility in the final working solution?

A4: The "salting out" of the lipid from the organic solvent into the aqueous phase is a common issue. To enhance the solubility of cPA in your final cell culture medium, consider the following:

-

Use of a Carrier Protein: Incorporating a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) into your final buffer or medium can significantly improve the solubility and stability of cPA in aqueous solutions. A common practice is to prepare the cPA solution in a buffer containing 0.1% fatty acid-free BSA.

-

Sonication: After diluting the stock solution, briefly sonicating the final working solution can help to disperse the lipid and create a more uniform suspension.

Q5: How should I store my cPA solutions?

A5: For long-term storage, it is recommended to store cPA as a solid at -20°C. If you have prepared a stock solution in an organic solvent, it can be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions of cPA are less stable and it is generally not recommended to store them for more than one day.

Quantitative Solubility Data Summary

| Solvent/Buffer | Concentration | Remarks |

| PBS (pH 7.2) | ~ 0.5 mg/mL | Limited solubility; may require warming or sonication. |

| Ethanol | ≥ 10 mg/mL (expected) | Recommended for preparing stock solutions. |

| DMSO | ≥ 10 mg/mL (expected) | Recommended for preparing stock solutions. |

| DMF | ≥ 10 mg/mL (expected) | Recommended for preparing stock solutions. |

| Ethanol:PBS (pH 7.2) (1:1) | ~ 0.5 mg/mL | For creating an intermediate dilution. |

| Aqueous buffer with 0.1% fatty acid-free BSA | > 0.5 mg/mL (enhanced) | BSA acts as a carrier to improve solubility. |

Experimental Protocols

Protocol for Preparation of a 10 mM cPA Stock Solution in DMSO

-

Materials:

-

This compound (MW: 390.5 g/mol )

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Water bath sonicator

-

-

Procedure:

-

Weigh out 3.905 mg of cPA into a sterile microcentrifuge tube.

-

Add 1 mL of anhydrous DMSO to the tube.

-

Vortex the tube for 1-2 minutes to facilitate dissolution.

-

If the solid is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.

-

Visually inspect the solution to ensure no particulate matter remains.

-

Aliquot the 10 mM stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Troubleshooting workflow for dissolving cPA.

Caption: cPA inhibits Autotaxin, blocking LPA-induced RhoA signaling.

Technical Support Center: Palmitoyl 3-carbacyclic Phosphatidic Acid (cPA) Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Palmitoyl 3-carbacyclic Phosphatidic Acid (cPA). The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (cPA) and what is its primary mechanism of action?

This compound (cPA), also known as 3-ccPA 16:0, is a synthetic and stable analog of cyclic phosphatidic acid (cPA).[1] Unlike its endogenous counterpart, lysophosphatidic acid (LPA), which often promotes tumor cell invasion, cPA and its synthetic analogs exhibit inhibitory effects on cancer cell migration and metastasis.[2][3] The primary mechanisms of action for cPA include the inhibition of autotaxin (ATX), the enzyme responsible for producing LPA in the extracellular space, and the subsequent downstream inhibition of RhoA activation.[3][4] By inhibiting RhoA, cPA disrupts the cytoskeletal rearrangements necessary for cell motility.[4]

Q2: How should I store and handle cPA to ensure its stability and activity?

Proper storage and handling are critical for maintaining the bioactivity of lipid-based molecules like cPA.

-

Storage: cPA is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥ 4 years).[5]

-

Reconstitution: For creating stock solutions, use a high-quality organic solvent. It is recommended to store organic solutions of lipids in glass vials with Teflon-lined caps at -20°C or below.[2][6] Avoid using plastic containers for storing organic solutions as plasticizers can leach into the solution.[2][6]

-

Aqueous Solutions: Prepare aqueous working solutions fresh for each experiment. The solubility of this compound in PBS (pH 7.2) is approximately 0.5 mg/mL.[5] Due to the potential for hydrolysis and aggregation in aqueous solutions, it is not recommended to store cPA in aqueous buffers for extended periods.

Q3: What are the known off-target effects of cPA?

Carba analogs of cPA, including this compound, have been shown to lack significant agonist activity at LPA receptors (LPA1, LPA2, and LPA3).[7] This selectivity is a key advantage, as it allows for the specific investigation of the autotaxin-LPA axis without directly activating LPA receptors. However, as with any bioactive molecule, the potential for unknown off-target effects cannot be entirely ruled out and should be considered when interpreting results.

Troubleshooting Guide

Inconsistent Inhibition of Cell Migration/Invasion

Problem: You are observing high variability in the inhibition of cell migration or invasion in your transwell assays with cPA treatment.

Possible Causes and Solutions:

| Possible Cause | Troubleshooting Steps |

| Cell Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered migratory potential. |

| Serum Concentration in Media | The presence of LPA and other growth factors in fetal bovine serum (FBS) can compete with or mask the inhibitory effects of cPA.[1][2] Solution: Perform migration assays under serum-starved or low-serum (e.g., 0.5%) conditions.[8] It is crucial to establish a consistent serum-starvation protocol, as the duration of starvation can itself induce cellular stress and signaling changes.[7][9][10] |

| Inconsistent Cell Seeding Density | Uneven cell numbers in the upper chamber of the transwell will lead to variable results. Solution: Perform accurate cell counts (e.g., using a hemocytometer or automated cell counter) and ensure a uniform single-cell suspension before seeding. |

| cPA Preparation and Stability | Improperly prepared or degraded cPA will have reduced activity. Solution: Prepare fresh dilutions of cPA from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure complete solubilization of cPA in the media. |

| Assay Incubation Time | The optimal incubation time for migration can vary between cell lines. Solution: Perform a time-course experiment to determine the optimal window for observing significant migration in your specific cell line. |

Troubleshooting Workflow for Inconsistent Migration Results

Workflow for troubleshooting inconsistent cell migration results.

Variable or No Inhibition of RhoA Activation

Problem: You are not observing a consistent decrease in GTP-bound RhoA in your pull-down assays following cPA treatment.

Possible Causes and Solutions:

| Possible Cause | Troubleshooting Steps |

| Timing of Cell Lysis | RhoA activation is often transient. If you lyse the cells too early or too late after stimulation, you may miss the peak of activation and, consequently, the effect of the inhibitor. Solution: Perform a time-course experiment to determine the peak of RhoA activation in your system following stimulation (e.g., with LPA or serum) before testing the inhibitory effect of cPA.[4] |

| Rapid GTP Hydrolysis Post-Lysis | GTP-bound RhoA is labile and can be rapidly hydrolyzed to the inactive GDP-bound form after cell lysis.[11] Solution: Work quickly and keep all samples and buffers on ice or at 4°C throughout the procedure to minimize GTPase activity.[11][12] |

| Insufficient Protein Input | The amount of active RhoA can be low, making it difficult to detect. Solution: Ensure you are using a sufficient amount of total protein lysate for the pull-down assay. It is recommended to first perform a western blot on the total lysate to determine the expression level of RhoA and then use 100 times the amount of lysate that gives a clear band for the pull-down.[12] |

| Ineffective cPA Treatment | The concentration or incubation time of cPA may not be optimal for inhibiting RhoA activation in your specific cell type. Solution: Perform a dose-response experiment with cPA to determine the optimal concentration for inhibiting RhoA activation. Also, consider pre-incubating the cells with cPA before stimulating with an agonist like LPA. |

| Assay Controls Not Working | Without proper positive and negative controls, it is difficult to interpret the results. Solution: Always include a positive control (e.g., lysate treated with a non-hydrolyzable GTP analog like GTPγS) and a negative control (e.g., lysate treated with GDP) to ensure the pull-down assay is working correctly.[12][13] |

Experimental Protocols

Protocol 1: Transwell Cell Migration Assay

This protocol provides a general framework for assessing the inhibitory effect of cPA on cancer cell migration. Optimization of cell number, cPA concentration, and incubation time is recommended for each cell line.

Materials:

-

24-well transwell inserts (8 µm pore size)

-

Cell culture medium (with and without serum)

-

Fetal Bovine Serum (FBS)

-

This compound (cPA)

-

Trypsin-EDTA

-

PBS (Phosphate Buffered Saline)

-

Crystal Violet staining solution

-

Cotton swabs

Procedure:

-

Cell Preparation:

-

Culture cells to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours in serum-free or low-serum (0.5% FBS) medium.[8][10]

-

Trypsinize the cells, neutralize with serum-containing medium, and centrifuge.

-

Resuspend the cell pellet in serum-free medium and perform a cell count. Adjust the concentration to 1 x 10^5 cells/mL.

-

-

Assay Setup:

-

Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS or a specific concentration of LPA) to the lower chamber of the 24-well plate.[14]

-

Add 600 µL of serum-free medium to the negative control wells.

-

Prepare cell suspensions in serum-free medium with different concentrations of cPA (and a vehicle control).

-

Add 100 µL of the cell suspension (containing 1 x 10^4 cells) to the upper chamber of the transwell insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 6-24 hours), based on the migratory rate of the cell line.[15]

-

-

Staining and Quantification:

-

After incubation, remove the inserts from the plate.

-

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.[16]

-

Fix the migrated cells on the lower surface by immersing the insert in methanol or another suitable fixative for 10 minutes.

-

Stain the cells with 0.1% Crystal Violet for 20 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Count the number of migrated cells in several random fields of view under a microscope.

-

Generalized Workflow for a Transwell Migration Assay

Workflow for a transwell cell migration assay with cPA.

Protocol 2: RhoA Activation Pull-Down Assay

This protocol describes the detection of active, GTP-bound RhoA using a commercially available kit.

Materials:

-

RhoA Activation Assay Kit (containing Rhotekin-RBD beads and anti-RhoA antibody)

-

Cell lysis buffer (provided in the kit or a suitable alternative)

-

Protease and phosphatase inhibitor cocktails

-

GTPγS and GDP (for controls)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to 80-90% confluency.

-

Pre-treat cells with the desired concentration of cPA for an optimized duration.

-

Stimulate the cells with a RhoA activator (e.g., LPA or serum) for the predetermined peak activation time.

-

Immediately wash the cells with ice-cold PBS and lyse them on ice with cold lysis buffer supplemented with protease and phosphatase inhibitors.[12]

-

Scrape the cells and clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.[12]

-

Collect the supernatant and determine the protein concentration.

-

-

Control Preparation (Optional but Recommended):

-

In separate tubes, load a portion of the control lysate with GTPγS (positive control) and GDP (negative control) according to the kit manufacturer's instructions.[13]

-

-

Pull-Down of Active RhoA:

-

Normalize the protein concentration of all lysates.

-

Add an equal volume of Rhotekin-RBD agarose beads to each lysate.

-

Incubate the tubes at 4°C for 1 hour with gentle agitation.[12]

-

Pellet the beads by centrifugation and carefully aspirate the supernatant.

-

Wash the beads three times with wash buffer provided in the kit.[11]

-

-

Western Blot Analysis:

-

After the final wash, resuspend the bead pellet in 2x SDS-PAGE sample buffer.

-

Boil the samples for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with the anti-RhoA antibody.

-

Detect the signal using an appropriate secondary antibody and chemiluminescence substrate.

-

Also, run a Western blot for total RhoA on the input lysates to ensure equal protein loading.

-

Signaling Pathway

cPA-Mediated Inhibition of Cell Migration

cPA inhibits autotaxin, preventing LPA production and RhoA activation.

References

- 1. Inhibition of transcellular tumor cell migration and metastasis by novel carba-derivatives of cyclic phosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. Cyclic phosphatidic acid inhibits RhoA-mediated autophosphorylation of FAK at Tyr-397 and subsequent tumor-cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phosphatidic Acid Stimulates Lung Cancer Cell Migration through Interaction with the LPA1 Receptor and Subsequent Activation of MAP Kinases and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphatidic Acid Stimulates Lung Cancer Cell Migration through Interaction with the LPA1 Receptor and Subsequent Activation of MAP Kinases and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of B16 melanoma growth and metastasis in C57BL mice by vaccination with a syngeneic endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of autotaxin activity with IOA-289 decreases fibrosis in mouse E0771 breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. snapcyte.com [snapcyte.com]

- 15. researchgate.net [researchgate.net]

- 16. Establishment of a novel, cell-based autotaxin assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Palmitoyl 3-carbacyclic Phosphatidic Acid (cPA) Dosage

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Palmitoyl 3-carbacyclic Phosphatidic Acid (cPA) for various cell lines. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visualizations of relevant signaling pathways.

Frequently Asked Questions (FAQs)

1. What is a typical starting concentration for Palmitoyl 3-cPA in cell culture experiments?

A typical starting concentration for in vitro experiments ranges from 1 µM to 25 µM. However, the optimal concentration is highly dependent on the cell line and the biological effect being measured. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

2. How does the effective concentration of Palmitoyl 3-cPA vary between different cell lines and assays?

The effective concentration of Palmitoyl 3-cPA can vary significantly based on the cell type's receptor expression, metabolic activity, and the specific endpoint of the assay. For instance, a concentration effective for inhibiting cell migration might differ from that required to induce apoptosis or alter signaling pathways.

Table 1: Reported Effective Concentrations of Carbacyclic Phosphatidic Acid Analogs in Various Cell Lines

| Cell Line | Compound | Concentration Range | Observed Effect |

| MM1 melanoma cells | Palmitoyl 3-ccPA | 25 µM | Inhibition of transcellular migration[1] |

| B16-F0 melanoma cells | Carba-derivatives of cPA | Not specified in vitro | Inhibition of pulmonary metastasis in vivo |

| HT-29 colon cancer | cPA | Dose-dependent | Inhibition of cell growth[2] |

| DLD-1 colon cancer | cPA | Not effective | No inhibition of cell growth |

| RM-9 prostate cancer | CPA-7 (a cPA analog) | 5-10 µM | Inhibition of cell growth in vitro[3] |

| LLC and B16F10 | 4-hydroperoxy-CPA | EC50 of 0.15 μM (GL261) | Growth inhibition[4] |

Note: This table provides examples and should be used as a guide. Optimal concentrations must be determined empirically for each new cell line and experimental condition.

3. What are the known signaling pathways affected by Palmitoyl 3-cPA?

Palmitoyl 3-cPA is known to modulate several key signaling pathways, primarily by:

-

Inhibiting Autotaxin: This reduces the production of lysophosphatidic acid (LPA), a potent signaling molecule.[1]

-

Inhibiting RhoA activation: This is a critical pathway involved in cell migration and cytoskeletal dynamics.[5]

-

Antagonizing Peroxisome Proliferator-Activated Receptor γ (PPARγ): cPA can negatively regulate PPARγ function.

-

Stimulating cAMP production: This can lead to the activation of Protein Kinase A (PKA) and downstream signaling events.

Troubleshooting Guide

Table 2: Common Issues and Solutions in Palmitoyl 3-cPA Experiments

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No observable effect at expected concentrations | - Cell line insensitivity.- Sub-optimal dosage.- Degradation of cPA.- Incorrect solvent or vehicle control. | - Confirm the expression of relevant targets (e.g., autotaxin, PPARγ) in your cell line.- Perform a wider dose-response curve (e.g., 0.1 µM to 50 µM).- Prepare fresh stock solutions of cPA. Store as recommended by the manufacturer.- Ensure the final solvent concentration is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%). |

| High variability between replicates | - Uneven cell seeding.- Inconsistent cPA treatment.- Edge effects in multi-well plates. | - Use a cell counter for accurate seeding.- Ensure thorough mixing of cPA in the media before adding to cells.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |

| Cell death observed at all tested concentrations | - cPA toxicity in the specific cell line.- Solvent toxicity. | - Perform a cell viability assay (e.g., MTT or XTT) to determine the cytotoxic concentration range.- Test a lower range of cPA concentrations.- Prepare a vehicle control with the highest concentration of solvent used to rule out solvent-induced toxicity. |

| Inconsistent results in migration/invasion assays | - Sub-confluent or overly confluent cell monolayer.- Scratch inconsistency in wound healing assays.- Chemoattractant issues in transwell assays. | - Ensure a consistent and confluent monolayer at the start of the assay.- Use a pipette tip or a dedicated tool to create uniform scratches.- Optimize the chemoattractant concentration and ensure a stable gradient. |

Experimental Protocols

Determining Optimal Dosage using a Cell Viability Assay (MTT Assay)

This protocol is adapted for lipid-based compounds like Palmitoyl 3-cPA.

Materials:

-

96-well cell culture plates

-

Your cell line of interest

-

Complete culture medium

-

Serum-free medium

-

Palmitoyl 3-cPA stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

cPA Treatment:

-

Prepare serial dilutions of Palmitoyl 3-cPA in serum-free medium. A common starting range is 0.1, 1, 5, 10, 25, and 50 µM.

-

Include a vehicle control (medium with the same concentration of solvent as the highest cPA concentration) and a no-treatment control.

-

Remove the old medium and add 100 µL of the prepared cPA dilutions or controls to the respective wells.

-

-

Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 (concentration that inhibits 50% of cell viability).

Cell Migration Assessment (Wound Healing/Scratch Assay)

Materials:

-

6-well or 12-well plates

-

Your cell line of interest

-

Complete culture medium

-

Serum-free medium

-

Palmitoyl 3-cPA

-

P200 pipette tip or a scratch-making tool

-

Microscope with a camera

Procedure:

-

Create a Confluent Monolayer: Seed cells in a 6-well or 12-well plate and grow them to 90-100% confluency.

-

Create the "Wound": Use a sterile P200 pipette tip to make a straight scratch across the center of the cell monolayer.

-

Wash: Gently wash the wells with PBS to remove detached cells.

-

cPA Treatment: Add serum-free medium containing different concentrations of Palmitoyl 3-cPA (and a vehicle control) to the wells.

-

Image Acquisition: Immediately capture images of the scratch at time 0. Then, incubate the plate and capture images of the same field of view at regular intervals (e.g., 6, 12, and 24 hours).

-

Data Analysis: Measure the width of the scratch at different time points for each condition. Calculate the percentage of wound closure relative to the initial scratch area.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Palmitoyl 3-cPA signaling pathways.

Caption: Workflow for optimizing cPA dosage.

Caption: Troubleshooting decision tree for cPA experiments.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Item - (A) Dose-dependent inhibition of cell growth by cPA was evaluated using the Cell Counting Kit-8. - figshare - Figshare [figshare.com]

- 3. CPA-7 influences immune profile and elicits anti-prostate cancer effects by inhibiting activated STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

Technical Support Center: Palmitoyl 3-carbacyclic Phosphatidic Acid (cPA)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palmitoyl 3-carbacyclic Phosphatidic Acid (Palmitoyl 3-cPA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (Palmitoyl 3-cPA)?

This compound (also known as 3-ccPA 16:0) is a synthetic analog of cyclic phosphatidic acid (cPA).[1][2] The "carbacyclic" modification, where an oxygen atom in the phosphate ring is replaced by a carbon atom, prevents the ring from opening.[3] This makes it a more stable tool for research compared to the naturally occurring cPA.[3] It is often used as an inhibitor of autotaxin, an enzyme implicated in cancer progression, and to study cellular processes like cell migration.[1][2]

Q2: What are the recommended storage conditions for Palmitoyl 3-cPA?

For long-term stability, Palmitoyl 3-cPA should be stored as a crystalline solid at -20°C.[4] Under these conditions, it is stable for at least four years.[4]

Q3: How should I prepare solutions of Palmitoyl 3-cPA?

Palmitoyl 3-cPA can be dissolved in aqueous buffers like PBS (pH 7.2) or in organic solvents.[2][4] For aqueous solutions, it is recommended to directly dissolve the crystalline solid. To aid dissolution, you can heat the solution to 37°C and sonicate.

Q4: What is the stability of Palmitoyl 3-cPA in aqueous solutions?

Aqueous solutions of Palmitoyl 3-cPA are not recommended for long-term storage. It is advised to use freshly prepared solutions and not to store them for more than one day.[4]

Troubleshooting Guide

Issue 1: Poor Solubility in Aqueous Buffers

Problem: I am having difficulty dissolving Palmitoyl 3-cPA in my aqueous buffer.

Possible Causes & Solutions:

-

Concentration is too high: The solubility of Palmitoyl 3-cPA in PBS (pH 7.2) is approximately 0.5 mg/mL.[2][4] Attempting to dissolve it at a higher concentration may lead to incomplete dissolution.

-

Insufficient mixing: Gentle warming to 37°C and brief sonication can aid in dissolving the lipid.

-